5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)10(14)9(11(15)16)13-12-7/h3-5H,2H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
SKTWEDRXIKAOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)NN=C(C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with suitable reagents to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues within the Cinnoline Family
Positional Isomers
- 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A positional isomer with the ethyl group at position 8 instead of 5. This minor structural difference can significantly alter solubility and binding affinities due to changes in steric hindrance and electronic distribution .
- 5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic Acid: Substitution of the ethyl group with a fluorine atom at position 5 and a phenyl group at position 1. Fluorine’s electronegativity enhances metabolic stability, while the phenyl group increases hydrophobicity .
Functional Group Variations
- 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (Base Structure): Lacks the ethyl substituent, leading to reduced lipophilicity. This compound serves as a precursor for derivatives like the target molecule .
Quinoline and Pyrimidinone Derivatives
Core Structure Differences
- 5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: Replaces the cinnoline core with a quinoline system (one nitrogen atom).
- Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features an ester group instead of a carboxylic acid, improving membrane permeability but reducing hydrogen-bonding capacity .
- N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbenzamide: A pyrimidinone-based compound with a distinct six-membered ring. The pyrimidinone core offers different hydrogen-bonding motifs and conformational flexibility .
Substituent Effects on Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | Cinnoline | 5-Ethyl, 4-oxo, 3-COOH | 248.23 (calc.) | Moderate lipophilicity, acidic proton |
| 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid | Cinnoline | 4-oxo, 3-COOH | 206.17 (calc.) | Higher solubility, lower steric bulk |
| 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | Acridine | 5-Methoxy, 9-oxo, 4-COOH | 299.29 (calc.) | Enhanced π-π stacking, rigid structure |
| 5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Quinoline | 5,7-Dimethoxy, 4-oxo, 3-COOH | 249.22 | Increased electron density, polar |
Biological Activity
5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-42-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its structural similarity with other bioactive compounds such as quinolones and pyrimidines. These structures are known to interact with various biological targets, including:
- Kinases : Inhibition of receptor tyrosine kinases (e.g., c-Met, VEGF) which are crucial in cancer progression and angiogenesis.
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that derivatives of the cinnoline structure exhibit significant anticancer properties. For instance, modifications to the structure have led to compounds with IC₅₀ values in the nanomolar range against various cancer cell lines. A study highlighted that quinoline derivatives can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth.
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | c-Met | 2.3 | MKN45 |
| Compound B | VEGFR | 3.8 | HUVEC |
| Compound C | MEK1 | 64 | Various |
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties. In vitro studies demonstrate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, comparable to first-generation quinolones.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Case Studies
- Anticancer Efficacy : A study conducted on modified quinoline derivatives demonstrated that certain structural modifications significantly enhanced anticancer activity against MCF-7 breast cancer cells, with IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .
- Antibacterial Studies : In a comparative study of various cinnoline derivatives, it was found that those containing the carboxylic acid moiety exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cinnoline derivatives typically involves cyclization reactions. For example, analogous quinoline derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are synthesized via condensation of ethyl esters with nucleophiles, followed by saponification . To optimize yield, employ factorial design experiments to test variables like temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst loading (e.g., KI in alkylation steps) . Monitor intermediates using TLC and characterize products via -NMR and HPLC-MS to confirm purity.
Q. How can structural ambiguities in this compound be resolved experimentally?
- Methodological Answer : Use X-ray crystallography to resolve tautomeric forms (e.g., keto-enol tautomerism common in 4-oxo-cinnolines) . For solution-phase studies, employ -NMR and IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups. Compare experimental data with computational predictions (DFT calculations) to validate assignments .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Test antibacterial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for quinolone derivatives . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations. Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate cytotoxicity in non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How do substituent modifications at the C5 ethyl group influence bioactivity, and what computational tools can predict these effects?
- Methodological Answer : Replace the ethyl group with bulkier alkyl chains (e.g., propyl, isopropyl) or electron-withdrawing groups (e.g., CF) and assess activity shifts. Use molecular docking (AutoDock Vina) to simulate interactions with bacterial DNA gyrase (target for quinolones) . Pair with MD simulations (GROMACS) to evaluate binding stability. Validate predictions with SAR studies and free-energy perturbation (FEP) calculations .
Q. How can contradictory data on the compound’s solubility and stability be systematically addressed?
- Methodological Answer : Conduct pH-dependent solubility studies (pH 1–10) using shake-flask methods with UV-Vis quantification. For stability, use accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Cross-reference with computational pKa and logP predictions (ADMET Predictor™) to identify optimal formulation conditions .
Q. What advanced spectroscopic techniques can elucidate reaction mechanisms during synthesis?
- Methodological Answer : Use in situ FTIR to monitor intermediate formation (e.g., enolates or acylated species). For radical pathways, employ EPR spectroscopy with spin traps (e.g., DMPO). Time-resolved mass spectrometry (TRMS) can track transient intermediates in cyclization steps .
Q. How can machine learning improve the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Train models on datasets of cinnoline/quinoline derivatives with known ADMET profiles. Use descriptors like topological polar surface area (TPSA), molecular weight, and hydrogen bond counts. Apply platforms like DeepChem or MOE to predict bioavailability and optimize lead compounds .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the antibacterial efficacy of structurally similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., inoculum size, growth media). Standardize protocols using CLSI guidelines and include internal controls. Perform meta-analyses of published MIC data, adjusting for variables like bacterial strain genotype (e.g., gyrA mutations conferring quinolone resistance) .
Q. Why do some studies report cytotoxicity in mammalian cells while others do not?
- Methodological Answer : Variations in cell line sensitivity (e.g., p53 status) or exposure duration (acute vs. chronic) may explain differences. Conduct parallel assays using isogenic cell lines (wild-type vs. DNA repair-deficient) and measure apoptosis markers (e.g., caspase-3 activation) to clarify mechanisms .
Methodological Tools & Resources
- Synthetic Optimization : Factorial design for reaction condition screening .
- Structural Confirmation : XRD for crystallography, -/-NMR for functional groups .
- Computational Modeling : DFT for tautomerism, docking for target interaction .
- Bioactivity Validation : CLSI-compliant MIC assays, MTT for cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
